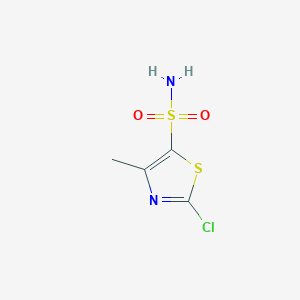
2-Chloro-4-methylthiazole-5-sulfonamide
Cat. No. B1354828
Key on ui cas rn:
348086-67-9
M. Wt: 212.7 g/mol
InChI Key: DJJSIXFBKIFPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07883713B2
Procedure details


117.7 g (1.8 mol) of 26% strength aqueous ammonia solution are added dropwise to a solution of 208 g (95% pure, 0.9 mol) of 2-chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride in 1000 ml of tetrahydrofuran at −10° C. The reaction mixture is left to stirr without further cooling for 2 h and is then concentrated in a rotary evaporator. The crude product is employed without further purification in the next stage.

Quantity
208 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[NH3:1].[Cl:2][C:3]1[S:4][C:5]([S:9](Cl)(=[O:11])=[O:10])=[C:6]([CH3:8])[N:7]=1>O1CCCC1>[Cl:2][C:3]1[S:4][C:5]([S:9]([NH2:1])(=[O:11])=[O:10])=[C:6]([CH3:8])[N:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
208 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1SC(=C(N1)C)S(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
The reaction mixture is left
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
without further cooling for 2 h
|
|
Duration
|
2 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
is then concentrated in a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product is employed without further purification in the next stage
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1SC(=C(N1)C)S(=O)(=O)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
